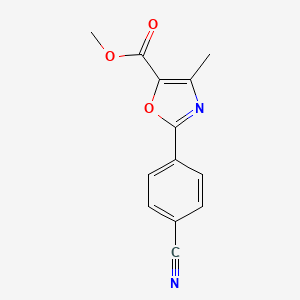![molecular formula C11H8Cl2N2O2 B12914723 6-[(3,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one CAS No. 87426-05-9](/img/structure/B12914723.png)
6-[(3,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(3,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one typically involves the reaction of 3,4-dichlorobenzyl alcohol with pyridazinone derivatives under specific conditions. One common method includes the use of mucochloric acid and benzene as starting materials, followed by a series of reactions to introduce the pyridazinone ring and the dichlorophenyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
6-[(3,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyridazinone compounds.
Scientific Research Applications
Chemistry: As a versatile building block for the synthesis of more complex molecules.
Biology: For its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential as an anti-inflammatory, anticancer, and antihypertensive agent.
Industry: Used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 6-[(3,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological activities. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Zardaverine: An anti-platelet agent with a similar pyridazinone structure.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide with a pyridazinone core.
Norflurazon: Another herbicide with a pyridazinone structure.
Uniqueness
What sets 6-[(3,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one apart from these similar compounds is its specific substitution pattern and the presence of the dichlorophenyl group. This unique structure may confer distinct biological activities and make it a valuable compound for further research and development.
Properties
CAS No. |
87426-05-9 |
|---|---|
Molecular Formula |
C11H8Cl2N2O2 |
Molecular Weight |
271.10 g/mol |
IUPAC Name |
3-[(3,4-dichlorophenyl)methoxy]-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H8Cl2N2O2/c12-8-2-1-7(5-9(8)13)6-17-11-4-3-10(16)14-15-11/h1-5H,6H2,(H,14,16) |
InChI Key |
SHSLZLVVBHDDRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1COC2=NNC(=O)C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


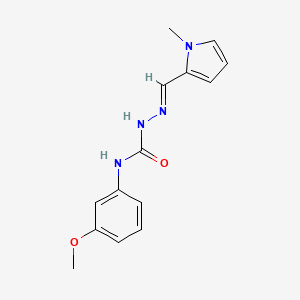
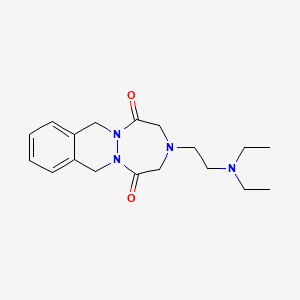
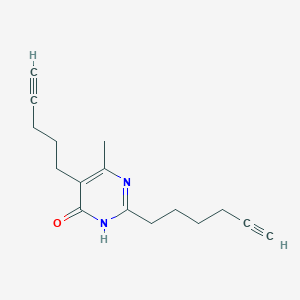
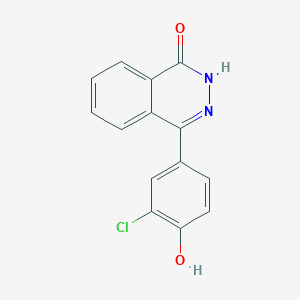


![2,8-Diazabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B12914675.png)
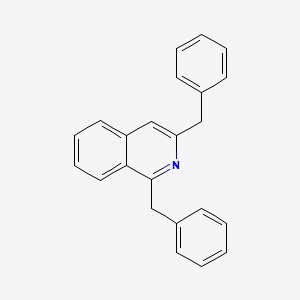
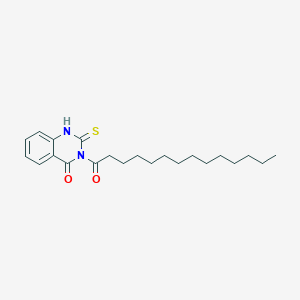
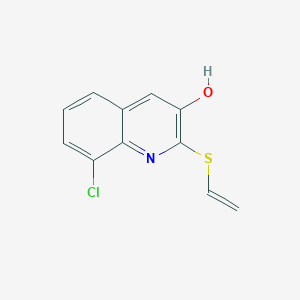
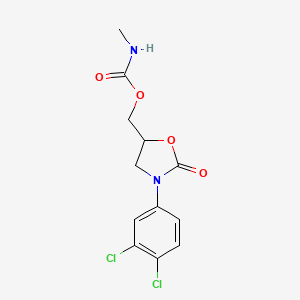
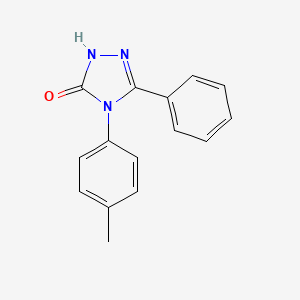
![4-({2-[2,2-Di(1h-indol-3-yl)ethyl]phenyl}amino)-2-methylidene-4-oxobutanoic acid](/img/structure/B12914704.png)
